1-(Bromomethyl)-1-(butan-2-yl)cyclobutane
Description
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
AHYQCULEWIFJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
- Reagents: Bromine (Br₂), triphenyl phosphite, cyclobutanemethanol or related alcohols.
- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Maintained between -12°C to 20°C.
- Reaction Time: Usually several hours (e.g., 4 hours as per patent data).
- Workup: Organic phase washing with water, distillation, and purification via distillation or crystallization.
Example Procedure:
According to a patent (CN103435439A), the synthesis involves:
- Adding cyclobutyl methanol into an aprotic solvent (DMF).
- Introducing triphenyl phosphite and bromine under nitrogen atmosphere.
- Maintaining temperature below 12°C during bromine addition.
- Post-reaction distillation to isolate 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane with yields around 78%.
Data Table: Direct Bromomethylation Method
| Parameter | Details |
|---|---|
| Raw Materials | Cyclobutanemethanol, bromine, triphenyl phosphite |
| Solvent | DMF or DCM |
| Temperature | -12°C to 20°C |
| Reaction Time | 4 hours |
| Yield | Approximately 78% |
| Purification | Distillation or crystallization |
Multi-Step Synthesis from Cyclobutanemethanol
Method Overview:
This approach involves initial conversion of cyclobutanemethanol into reactive intermediates, followed by bromomethylation through halogenation or substitution reactions.
Detailed Route:
Example from Literature:
A detailed synthesis described in a patent involves:
- Reacting cyclobutanemethanol with bromine in the presence of triphenyl phosphite at controlled low temperatures.
- Isolating the bromomethyl cyclobutane with high purity (GC purity >98%).
Data Table: Multi-Step Synthesis
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyclobutanemethanol + bromine + triphenyl phosphite | Bromomethyl cyclobutane intermediate |
| 2 | Distillation under reduced pressure | Purified bromomethyl cyclobutane |
| Yield | Approximate overall yield of 78% |
Alternative Synthetic Routes and Research Findings
a. Cyclobutane Ring Functionalization via Halogenation:
Research indicates that halogenation of cyclobutane derivatives can be achieved through radical or electrophilic substitution reactions, often requiring specific conditions such as UV irradiation or radical initiators to facilitate bromination at the methyl position.
b. Use of Organometallic Reagents:
The generation of reactive intermediates like bicyclo[1.1.0]butyllithium from gem-dihalocyclopropanes has been explored for functionalization, although these methods are more complex and less direct for the synthesis of bromomethyl derivatives.
c. Synthesis from Cyclobutyl Precursors:
Starting from cyclobutyl alcohols or their derivatives, the bromomethyl group can be introduced via nucleophilic substitution using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators.
Summary of Key Data
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Direct bromomethylation | Bromine, triphenyl phosphite, cyclobutanemethanol | -12°C to 20°C, aprotic solvent, 4 hrs | ~78 | High yield, suitable for industrial scale |
| Bromination of cyclobutane derivatives | Bromine, radical initiators (e.g., UV) | UV irradiation, radical conditions | Variable | Requires specific conditions, less controlled |
| Multi-step synthesis from alcohols | Cyclobutanemethanol + NBS or brominating agents | Mild heating, nucleophilic substitution | 70-80 | Versatile, applicable to various derivatives |
Research Findings and Practical Considerations
- Reaction Efficiency: The direct bromomethylation method using triphenyl phosphite and bromine in aprotic solvents offers high yields and operational simplicity, making it suitable for large-scale synthesis.
- Reaction Conditions: Maintaining low temperatures during bromination minimizes side reactions and improves selectivity.
- Purification: Distillation remains the primary purification technique, with high-purity products achievable through careful control of distillation parameters.
- Industrial Relevance: The described methods are compatible with industrial processes, emphasizing cost-effectiveness, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Substituted Cyclobutane Derivatives
1,1-Bis(bromomethyl)cyclobutane (CAS 20371-79-3)
- Structure : Two bromomethyl groups on the same cyclobutane carbon.
- Reactivity: Higher electrophilicity due to dual leaving groups, enabling consecutive substitution reactions.
- Applications : Used in polymer cross-linking and as a precursor for spirocyclic compounds.
1-(Bromomethyl)-3-ethoxycyclobutane (CAS 1694151-62-6)
- Structure : Bromomethyl and ethoxy groups on adjacent carbons.
- Reactivity : The ethoxy group acts as an electron-donating substituent, reducing the electrophilicity of the adjacent bromomethyl group compared to 1-(bromomethyl)-1-(butan-2-yl)cyclobutane.
- Applications : Likely utilized in ether-forming reactions or as a protected intermediate .
1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane
Branched vs. Linear Alkyl Bromides
1-Bromo-3-methylbutane (Isopentyl bromide, CAS 107-82-4)
- Structure : Branched alkyl chain with a terminal bromide.
- Reactivity : Steric hindrance from the branched structure reduces SN2 reactivity compared to linear analogs like 1-bromobutane (CAS 109-65-9). 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane shares similar steric challenges due to its sec-butyl group .
- Physical Properties : Boiling point ~120°C (lower than linear analogs due to reduced molecular symmetry) .
1-Bromobutane (CAS 109-65-9)
- Structure : Linear alkyl chain with a terminal bromide.
- Reactivity : High SN2 reactivity due to minimal steric hindrance. Used as a benchmark for comparing substitution rates of bulky derivatives like 1-(bromomethyl)-1-(butan-2-yl)cyclobutane .
- Applications : Intermediate in organic synthesis and polymerization .
Cyclic vs. Acyclic Bromides
Bromocyclohexane
- Structure : Bromine attached to a cyclohexane ring.
- Reactivity: Cyclohexane’s chair conformation minimizes ring strain, but the bromide’s position in a less strained environment reduces reactivity compared to cyclobutane derivatives.
Bicyclo[1.1.0]butane Derivatives
- Structure : Highly strained bicyclic systems (e.g., bicyclo[1.1.0]butane, CAS 157-33-5).
- Reactivity : Extreme ring strain enhances reactivity in ring-opening reactions, unlike the moderately strained cyclobutane derivatives .
Data Tables
Table 1. Key Properties of Selected Bromides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane* | N/A | C9H17Br | 205.14 | Branched substituent, moderate strain |
| 1,1-Bis(bromomethyl)cyclobutane | 20371-79-3 | C6H10Br2 | 241.96 | Dual leaving groups |
| 1-Bromobutane | 109-65-9 | C4H9Br | 137.02 | Linear, high SN2 reactivity |
| 1-Bromo-3-methylbutane | 107-82-4 | C5H11Br | 151.05 | Branched, lower reactivity |
Research Findings
- Pharmaceutical Applications : Cyclobutane bromides are critical intermediates in drug synthesis. For example, (bromomethyl)cyclobutane derivatives are used in the preparation of veterinary analgesics via O-demethylation and cyclization steps .
- Steric Effects : Bulky substituents like sec-butyl reduce substitution rates. For instance, 2-bromobutane (branched) reacts slower in SN2 mechanisms than 1-bromobutane (linear) .
- Ring Strain : Cyclobutane’s angle strain (~90° bond angles vs. 109.5° in cyclohexane) increases electrophilicity, making its bromides more reactive in ring-opening or cross-coupling reactions .
Biological Activity
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its pharmacological implications based on diverse research findings.
Synthesis
The synthesis of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane typically involves halogenation reactions of cyclobutane derivatives. The introduction of the bromomethyl group can be achieved through various methods, including the reaction of cyclobutane with bromoalkanes under suitable conditions. The specific synthetic pathways may vary, but they generally focus on maintaining the integrity of the cyclobutane ring while effectively introducing functional groups.
Case Studies
A few notable case studies provide insights into the biological activity of similar compounds:
- Cytotoxicity Assays :
-
Antimicrobial Testing :
- In another investigation, a derivative of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus, with an IC50 value suggesting effective inhibition at low concentrations .
- Inhibition Studies :
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane:
Q & A
Basic: What synthetic methodologies are typically employed for the preparation of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?
Answer:
The synthesis of brominated cyclobutane derivatives often involves nucleophilic substitution (SN2) reactions or radical bromination. For example, 1-bromobutane can be synthesized via SN2 displacement using 1-butanol and hydrobromic acid under reflux conditions . For sterically hindered substrates like 1-(butan-2-yl)cyclobutane, alternative methods such as Appel reaction (using triphenylphosphine and carbon tetrabromide) or Grignard reagent bromination may be prioritized. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to confirm purity and yield .
Advanced: How does the steric environment of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane influence its reactivity in nucleophilic substitution reactions?
Answer:
The sec-butyl and bromomethyl groups on the cyclobutane ring create significant steric hindrance, which can alter reaction pathways. For SN2 mechanisms, bulky substituents may favor elimination (E2) over substitution. Computational studies (e.g., density functional theory) can model transition states to predict regioselectivity . Experimentally, kinetic isotope effects and solvent polarity adjustments (e.g., using DMSO to stabilize transition states) can mitigate steric effects. Comparative studies with analogous compounds (e.g., 1-(4-Bromobutyl)-2-methylcyclopropane) suggest that ring strain in cyclobutane may enhance electrophilicity at the brominated carbon .
Basic: Which spectroscopic techniques are critical for structural elucidation of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent environments. The bromomethyl group’s deshielding effect and coupling patterns (e.g., ) help confirm spatial arrangement .
- IR Spectroscopy : Stretching frequencies for C-Br (~500–600 cm) and cyclobutane C-C (ring strain ~1600 cm) provide functional group confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula via isotopic patterns (e.g., Br/Br) .
Advanced: How can computational chemistry predict the regioselectivity of ring-opening reactions involving 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model bond dissociation energies and transition states to predict whether ring opening proceeds via radical pathways or ionic mechanisms. For example, cyclobutane’s ring strain (~110 kJ/mol) lowers activation energy for fragmentation. Molecular dynamics simulations can further assess solvent effects on reaction trajectories . Experimental validation using radical traps (e.g., TEMPO) or kinetic studies under varying temperatures is recommended .
Basic: What safety protocols are essential when handling 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Brominated compounds are corrosive and may cause severe skin/eye damage .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated intermediates .
- First Aid : Immediate washing with water for skin contact and artificial respiration if inhaled, followed by medical consultation .
Advanced: What strategies resolve contradictions in kinetic data for reactions involving 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?
Answer:
Discrepancies in rate constants may arise from competing reaction pathways (e.g., SN2 vs. E2) or impurities. Methodological solutions include:
- Isotopic Labeling : Use deuterated substrates to distinguish between mechanisms via kinetic isotope effects.
- Control Experiments : Test for trace moisture or acidic protons that may catalyze side reactions.
- Multivariate Analysis : Apply statistical tools (e.g., Arrhenius plots) to deconvolute temperature-dependent rate contributions .
Basic: How is the purity of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane validated post-synthesis?
Answer:
- Chromatography : GC-MS or HPLC with UV detection (λ = 210 nm for alkyl bromides) quantifies impurities.
- Elemental Analysis : Confirm C, H, Br percentages within ±0.3% of theoretical values .
- Melting Point/Rf Values : Compare with literature data for cyclobutane derivatives .
Advanced: What role does 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane play in medicinal chemistry research?
Answer:
The compound serves as a versatile alkylating agent for drug discovery. For example:
- Targeted Covalent Inhibitors : The bromomethyl group can form irreversible bonds with cysteine residues in enzyme active sites.
- Prodrug Synthesis : Functionalization of the cyclobutane core enables controlled release of therapeutics .
- Biological Screening : Assays for cytotoxicity (e.g., MTT) and metabolic stability (e.g., liver microsomes) assess pharmacological potential .
Basic: What solvent systems are optimal for reactions involving 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity by stabilizing transition states. For radical reactions, non-polar solvents (e.g., hexane) minimize side interactions. Solvent choice should align with reaction mechanism and solubility profiles .
Advanced: How can researchers leverage 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane in materials science?
Answer:
The compound’s strained ring and bromine atom enable:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
